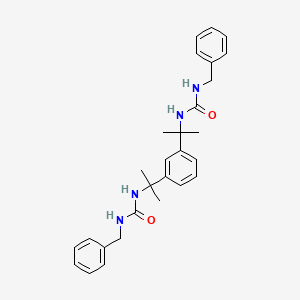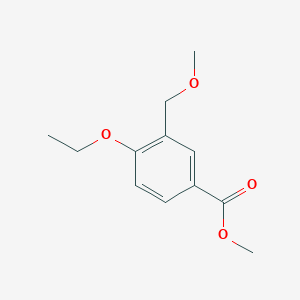![molecular formula C15H13N3O B5716690 2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B5716690.png)
2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile, commonly known as CPP, is a chemical compound that is widely used in scientific research for its various applications. CPP is a fluorescent dye that is used as a probe for studying the mechanisms of cellular uptake and transport of various molecules. CPP is also used as a label for proteins and peptides, making it an essential tool in the field of biochemistry and molecular biology.
Mechanism of Action
CPP works by binding to cellular membranes and being taken up by cells through endocytosis. Once inside the cell, CPP can be used to label proteins and peptides, allowing researchers to study their cellular localization and function. CPP can also be used to study the mechanisms of cellular uptake and transport of various molecules.
Biochemical and Physiological Effects:
CPP has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be non-toxic and non-cytotoxic, making it a safe and reliable tool for scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPP is its versatility. It can be used to study a wide range of molecules and cellular processes, making it an essential tool in many areas of scientific research. Another advantage is its safety and reliability, as it has been shown to have minimal biochemical and physiological effects on cells and tissues.
One of the limitations of CPP is its cost, as it can be expensive to synthesize and purchase. Another limitation is its potential for non-specific binding, which can lead to false-positive results in experiments.
Future Directions
There are many potential future directions for the use of CPP in scientific research. One area of interest is the use of CPP as a tool for studying the mechanisms of drug uptake and transport in cells. Another area of interest is the development of new and improved methods for synthesizing CPP, which could lead to more cost-effective and efficient use of the compound in research. Additionally, the use of CPP in combination with other fluorescent probes and imaging techniques could lead to new insights into cellular processes and mechanisms.
Synthesis Methods
CPP can be synthesized using a variety of methods, including the reaction of 2,3-epoxy-3-phenylpropanenitrile with pyrrolidine and cyanomethyl anion. Another method involves the reaction of 2,3-epoxy-3-phenylpropanenitrile with pyrrolidine and acetonitrile followed by the addition of cyanogen bromide.
Scientific Research Applications
CPP is widely used in scientific research for its various applications. It is commonly used as a fluorescent probe for studying the mechanisms of cellular uptake and transport of various molecules. CPP is also used as a label for proteins and peptides, making it an essential tool in the field of biochemistry and molecular biology. CPP has been used to study the uptake and transport of various molecules, including proteins, peptides, and drugs.
properties
IUPAC Name |
(2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-8-10-18-9-4-7-14(18)13(11-17)15(19)12-5-2-1-3-6-12/h1-3,5-6H,4,7,9-10H2/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRMRPKAXVVRAO-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C(=O)C2=CC=CC=C2)N(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C(/C#N)\C(=O)C2=CC=CC=C2)/N(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6048064 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-methyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5716613.png)
![methyl 2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5716619.png)
![1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5716634.png)

![ethyl 2-(2-furoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5716654.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5716658.png)
![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5716676.png)


![(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5716703.png)
![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)